molecular formula C9H10N4O2 B2755775 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1700336-62-4

1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2755775
CAS No.: 1700336-62-4
M. Wt: 206.205
InChI Key: LNNUNHURCXUPDP-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through condensation reactions . For example, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported. This involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives typically consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “this compound” would need to be confirmed through techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including condensation, reduction, and various substitution reactions . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a similar compound, “(1-Methyl-1H-pyrazol-5-yl)-boronic acid”, has a predicted boiling point of 323.0±34.0 °C and a predicted density of 1.23±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Radi et al. (2015) described the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives, including compounds related to 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid, emphasizing their coordination and crystallization properties with metal ions like Cu, Co, and Zn (Radi et al., 2015).

  • Yıldırım et al. (2005) conducted experimental and quantum-chemical calculations on derivatives of 1H-pyrazole-3-carboxamide and -3-carboxylate, providing insights into the structural aspects and reaction mechanisms of these compounds (Yıldırım et al., 2005).

  • Cheng et al. (2017) explored the synthesis and structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, providing a framework for understanding the coordination behavior of similar pyrazole derivatives (Cheng et al., 2017).

Spectroscopy and Computational Analysis

  • Viveka et al. (2016) focused on the combined experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives, offering insights into the spectroscopic and computational aspects of these compounds (Viveka et al., 2016).

Luminescence and Coordination Properties

  • Su et al. (2014) reported on the synthesis of complexes using pyrazole-carboxylic acid derivatives, highlighting their luminescence and coordination properties, which can be relevant for understanding the behavior of similar compounds (Su et al., 2014).

Chemical Synthesis and Transformations

  • Kormanov et al. (2017) explored the synthesis and transformations of related pyrazole-carboxylic acids, providing a basis for understanding the chemical behavior and potential applications of similar compounds in various reactions (Kormanov et al., 2017).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and functional groups. Some pyrazole derivatives have been shown to have biological activity, including cytotoxic activity against certain cancer cell lines .

Future Directions

Pyrazole derivatives are a promising class of compounds for the development of new pharmaceuticals and other bioactive molecules . Future research may focus on synthesizing new pyrazole derivatives, studying their properties, and evaluating their biological activity.

Properties

IUPAC Name

1-methyl-3-(2-methylpyrazol-3-yl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12-5-6(9(14)15)8(11-12)7-3-4-10-13(7)2/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNUNHURCXUPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700336-62-4
Record name 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid
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